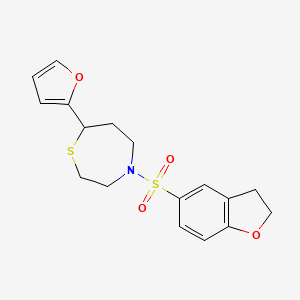

4-((2,3-Dihydrobenzofuran-5-yl)sulfonyl)-7-(furan-2-yl)-1,4-thiazepane

Description

4-((2,3-Dihydrobenzofuran-5-yl)sulfonyl)-7-(furan-2-yl)-1,4-thiazepane is a complex organic compound that features a unique combination of functional groups, including a dihydrobenzofuran, a furan, and a thiazepane ring

Properties

IUPAC Name |

4-(2,3-dihydro-1-benzofuran-5-ylsulfonyl)-7-(furan-2-yl)-1,4-thiazepane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19NO4S2/c19-24(20,14-3-4-15-13(12-14)6-10-22-15)18-7-5-17(23-11-8-18)16-2-1-9-21-16/h1-4,9,12,17H,5-8,10-11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NCBVHSLDVQVROJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCSC1C2=CC=CO2)S(=O)(=O)C3=CC4=C(C=C3)OCC4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19NO4S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

365.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((2,3-Dihydrobenzofuran-5-yl)sulfonyl)-7-(furan-2-yl)-1,4-thiazepane typically involves multi-step organic reactions. One common approach is to start with the preparation of the dihydrobenzofuran and furan intermediates, followed by their coupling with a thiazepane derivative. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

4-((2,3-Dihydrobenzofuran-5-yl)sulfonyl)-7-(furan-2-yl)-1,4-thiazepane can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles or electrophiles for substitution reactions. The reaction conditions may vary depending on the desired transformation but often involve controlled temperatures and specific solvents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines. Substitution reactions can lead to a wide range of derivatives with different functional groups.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity : Research indicates that compounds with thiazepane structures exhibit significant antimicrobial properties. For instance, derivatives of thiazepanes have shown effectiveness against various bacterial strains, suggesting that 4-((2,3-Dihydrobenzofuran-5-yl)sulfonyl)-7-(furan-2-yl)-1,4-thiazepane could be explored for developing new antibiotics .

Anticancer Properties : Preliminary studies suggest that thiazepane derivatives can inhibit cancer cell proliferation. The unique structural features of this compound may enhance its interaction with cellular targets involved in cancer progression .

Material Science

Polymer Chemistry : The compound's ability to participate in various chemical reactions makes it a candidate for creating novel polymeric materials. Its incorporation into polymer matrices can lead to materials with enhanced mechanical properties or specific functionalities, such as improved thermal stability or chemical resistance.

Drug Delivery Systems

The compound's structural characteristics allow it to be used in drug delivery applications. Its compatibility with biological systems and potential for functionalization enable the development of targeted delivery systems that can improve the bioavailability of therapeutic agents.

Table 1: Summary of Biological Activities

Table 2: Synthesis Overview

| Step | Reaction Type | Key Reagents |

|---|---|---|

| Thiazepane Formation | Cyclization | Thioamide precursors |

| Sulfonylation | Electrophilic substitution | Sulfonyl chlorides |

| Functionalization | Aromatic substitution | Furan derivatives |

Case Study 1: Antimicrobial Evaluation

A study conducted on thiazepane derivatives highlighted the compound's potential as an antimicrobial agent. In vitro tests demonstrated significant inhibition zones against Staphylococcus aureus and Escherichia coli, indicating its efficacy as a lead compound for antibiotic development.

Case Study 2: Cancer Cell Proliferation Inhibition

Research involving various thiazepane derivatives showed promising results in inhibiting the proliferation of breast cancer cells (MCF-7). The study proposed mechanisms involving apoptosis induction and cell cycle arrest at the G0/G1 phase.

Mechanism of Action

The mechanism of action of 4-((2,3-Dihydrobenzofuran-5-yl)sulfonyl)-7-(furan-2-yl)-1,4-thiazepane involves its interaction with molecular targets such as enzymes, receptors, or other proteins. The compound’s unique structure allows it to bind to specific sites, potentially modulating biological pathways and exerting its effects. Detailed studies on its binding affinity, selectivity, and downstream effects are necessary to fully understand its mechanism of action.

Comparison with Similar Compounds

Similar Compounds

- 4-((2,3-Dihydrobenzofuran-5-yl)sulfonyl)-7-(furan-2-yl)-1,4-thiazepane

- (2,3-Dihydrobenzofuran-5-yl)(furan-2-yl)methanol

- (2,3-Dihydrobenzofuran-5-yl)(furan-2-yl)methane

Uniqueness

This compound stands out due to its combination of a sulfonyl group with a thiazepane ring, which is not commonly found in similar compounds. This unique structure may confer distinct chemical and biological properties, making it a valuable compound for further research and development.

Biological Activity

4-((2,3-Dihydrobenzofuran-5-yl)sulfonyl)-7-(furan-2-yl)-1,4-thiazepane is a compound of significant interest due to its unique structural features and potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its synthesis, mechanisms of action, and therapeutic applications.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. The process generally begins with the preparation of dihydrobenzofuran and furan intermediates, which are subsequently coupled with a thiazepane derivative. The reaction conditions often require strong acids or bases and may involve high temperatures and specific catalysts to achieve the desired product.

Synthetic Route Summary

| Step | Description |

|---|---|

| 1 | Preparation of dihydrobenzofuran and furan intermediates. |

| 2 | Coupling with thiazepane derivative. |

| 3 | Use of strong acids/bases and specific catalysts for reaction facilitation. |

The biological activity of this compound is largely attributed to its ability to interact with various molecular targets such as enzymes and receptors. Its unique structure allows it to bind at specific sites, potentially modulating biological pathways.

Potential Mechanisms:

- Enzyme Inhibition: The compound may inhibit specific enzymes involved in disease pathways.

- Receptor Modulation: It may act as an agonist or antagonist at certain receptor sites.

Therapeutic Applications

Research indicates that this compound could have several therapeutic applications:

- Antimicrobial Activity: Preliminary studies suggest potential antibacterial and antifungal properties.

- Anticancer Properties: Compounds with similar structures have shown promise in inhibiting cancer cell proliferation.

- Neuroprotective Effects: Related compounds have been investigated for their neuroprotective capabilities in models of brain injury .

Case Studies

Recent studies have explored the biological activity of compounds structurally related to this compound:

- Antimicrobial Activity: A study demonstrated that related thiazepane derivatives exhibited significant antibacterial activity against various pathogens with minimal inhibitory concentrations (MIC) ranging from 25 to 50 μg/mL .

- Anticancer Activity: Another investigation reported that similar compounds displayed cytotoxic effects on breast cancer cell lines (MDA-MB-231) with IC50 values in the low micromolar range (0.5 - 1 μM) .

Comparative Analysis

To better understand the biological activity of this compound, it is useful to compare it with similar compounds:

| Compound Name | Structure | Biological Activity |

|---|---|---|

| Compound A | Similar structure with different substituents | Moderate antibacterial activity |

| Compound B | Different functional groups | High anticancer potency (IC50 = 0.5 μM) |

| Compound C | Related thiazepane derivative | Neuroprotective effects in ischemia models |

Q & A

Basic Research Questions

Q. What are the key synthetic challenges in preparing 4-((2,3-Dihydrobenzofuran-5-yl)sulfonyl)-7-(furan-2-yl)-1,4-thiazepane, and how can reaction conditions be optimized?

- Synthesis Challenges :

- Sulfonylation : Introducing the sulfonyl group to the dihydrobenzofuran core requires precise control of reaction conditions (e.g., temperature, base selection) to avoid over-sulfonation or side reactions. Evidence from analogous sulfonamide syntheses suggests using mild bases like pyridine or triethylamine in anhydrous solvents (e.g., THF) to enhance regioselectivity .

- Thiazepane Ring Formation : Cyclization to form the 1,4-thiazepane moiety may suffer from low yields due to competing oligomerization. Strategies include using high-dilution conditions or templating agents to favor intramolecular cyclization .

- Optimization Table :

| Step | Key Variables Tested | Optimal Conditions (Example) | Reference |

|---|---|---|---|

| Sulfonylation | Base (NaH, Et₃N), solvent (THF, DCM) | Et₃N in THF at 0–5°C | |

| Cyclization | Catalyst (Pd(OAc)₂), solvent (DMF, toluene) | High-dilution in toluene at 80°C |

Q. Which spectroscopic techniques are most effective for characterizing the sulfonyl and thiazepane moieties in this compound?

- 1H/13C NMR : Assign peaks for the dihydrobenzofuran (δ 6.5–7.5 ppm for aromatic protons) and thiazepane (δ 3.0–4.5 ppm for CH₂-SO₂) groups. Coupling patterns in 2D NMR (COSY, HSQC) resolve overlapping signals .

- Mass Spectrometry (HRMS) : Confirm molecular formula via exact mass analysis (e.g., ESI-HRMS for [M+H]+ ion).

- IR Spectroscopy : Identify sulfonyl (S=O stretch at ~1350–1150 cm⁻¹) and furan (C-O-C stretch at ~1250 cm⁻¹) functional groups .

Q. How can intermediates be purified during multi-step synthesis?

- Chromatography : Use flash column chromatography with gradients of ethyl acetate/hexane for polar intermediates (e.g., sulfonated precursors) .

- Crystallization : Optimize solvent systems (e.g., ethanol/water) for thiazepane-containing intermediates, leveraging hydrogen-bonding interactions .

Advanced Research Questions

Q. How can researchers design experiments to investigate the structure-activity relationship (SAR) of the sulfonyl-dihydrobenzofuran moiety in modulating biological activity?

- SAR Strategy :

- Variation of Substituents : Synthesize analogs with electron-withdrawing (e.g., -NO₂) or electron-donating (e.g., -OCH₃) groups on the dihydrobenzofuran ring. Compare binding affinities to target receptors (e.g., GPCRs) via radioligand assays .

- Bioisosteric Replacement : Replace the sulfonyl group with phosphonate or carbonyl moieties to assess impact on solubility and target engagement .

- Data Analysis : Use molecular docking (e.g., AutoDock Vina) to correlate substituent effects with predicted binding poses .

Q. What strategies resolve contradictory data regarding the compound’s reactivity under different catalytic conditions?

- Case Study : Conflicting reports on cyclization yields (e.g., 50% vs. 76% in similar systems) may arise from trace moisture or catalyst loading. Systematic reproducibility experiments should:

- Control Moisture : Use rigorously dried solvents and inert atmospheres.

- Catalyst Screening : Test Pd(OAc)₂, CuI, or organocatalysts (e.g., proline derivatives) to identify optimal conditions .

- Statistical Tools : Apply Design of Experiments (DoE) to evaluate interactions between variables (e.g., temperature, catalyst ratio) .

Q. How can computational modeling predict the compound’s reactivity in nucleophilic substitution reactions?

- Methods :

- DFT Calculations : Use Gaussian 16 to model transition states for sulfonylation or thiazepane ring closure. Focus on activation energies to identify rate-limiting steps .

- Solvent Effects : Simulate polarizable continuum models (PCM) to assess solvent impact on reaction pathways (e.g., THF vs. DMF) .

- Validation : Compare predicted regioselectivity with experimental LC-MS/MS data for intermediates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.